molecular formula C7H14ClN B1588886 1-(3-Chloropropyl)pyrrolidine CAS No. 39743-20-9

1-(3-Chloropropyl)pyrrolidine

Cat. No. B1588886
CAS RN: 39743-20-9
M. Wt: 147.64 g/mol
InChI Key: SPRTXTPFQKHSBG-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)pyrrolidine is a chemical compound with the CAS Number: 39743-20-9 . It has a molecular weight of 147.65 . It is a liquid at room temperature . The IUPAC name for this compound is 1-(3-chloropropyl)pyrrolidine .


Molecular Structure Analysis

The InChI code for 1-(3-Chloropropyl)pyrrolidine is 1S/C7H14ClN/c8-4-3-7-9-5-1-2-6-9/h1-7H2 . This indicates that the compound has 7 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom.


Chemical Reactions Analysis

While specific chemical reactions involving 1-(3-Chloropropyl)pyrrolidine are not available, pyrrolidine derivatives have been shown to inhibit COX-2 with IC50 values in the range of 1–8 μM .


Physical And Chemical Properties Analysis

1-(3-Chloropropyl)pyrrolidine is a liquid at room temperature . It has a molecular weight of 147.65 . The density of this compound is approximately 0.95 g/mL .

Scientific Research Applications

Synthesis of Pyrrolidines

1-(3-Chloropropyl)pyrrolidine is instrumental in the synthesis of pyrrolidines. A study by Mąkosza and Judka (2005) presented a new synthesis method using γ-chlorocarbanions, which add to electron-deficient formal imines to produce substituted pyrrolidines. This process mimics a 1,3-dipolar cycloaddition but proceeds in two distinct steps, offering an innovative approach to pyrrolidine synthesis (Mąkosza & Judka, 2005).

Pyrrolidines in Medicinal and Industrial Applications

Pyrrolidines, derived from 1-(3-Chloropropyl)pyrrolidine, have significant biological effects and are used in medicine. Żmigrodzka et al. (2022) highlighted their use in industry, such as in dyes or agrochemical substances. The synthesis of pyrrolidines via [3+2] cycloaddition is a subject of current research, emphasizing their importance in modern science (Żmigrodzka et al., 2022).

Magnetic Resonance Applications

Dobrynin et al. (2021) demonstrated the use of pyrrolidine derivatives, such as 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, in biophysical and biomedical research. These stable free radicals are used as molecular probes and labels in magnetic resonance spectroscopy and imaging, especially in biological systems (Dobrynin et al., 2021).

Organometallic Chemistry

The compound is also significant in organometallic chemistry. Singh et al. (2003) explored the reactions of (2-chloroethyl)pyrrolidine with organotellurium compounds to produce hybrid ligands. These studies contribute to understanding the binding and coordination properties of such complexes, offering insights into novel organometallic structures (Singh et al., 2003).

Safety and Hazards

Safety data sheets indicate that 1-(3-Chloropropyl)pyrrolidine is a hazardous substance. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of contact, immediate medical attention is required .

properties

IUPAC Name

1-(3-chloropropyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN/c8-4-3-7-9-5-1-2-6-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRTXTPFQKHSBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462191
Record name 1-(3-Chloropropyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropropyl)pyrrolidine

CAS RN

39743-20-9
Record name 1-(3-Chloropropyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-CHLOROPROPYL)-PYRROLIDINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Pyrrolidine (10 g, 0.14 mol), acetone (28 ml), 5M NaOH solution (21 ml) and 1-bromo-3-chloropropane (24.4 g, 0.15 mol) were stirred together under N2 for 8 hours. The organic layer was separated and concentrated in vacuo. The crude product was purified by vacuum distillation (b.p. 90° C./30 mbar) to give the title compound (11.7 g, 57%) as a colourless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Yield
57%

Synthesis routes and methods II

Procedure details

To the solution of about 186 g (1.18 mol) of 1-bromo-3-chloropropane in about 200 ml of ether was added about 2 equivalent of pyrrolidine at about 0° C. After addition, the mixture was allowed to warm to room temperature and stirred overnight. The resulting white solid residue was removed and to the clear solution was added ice-cold 10% hydrochloric acid. The ether layer was discarded and the acid layer was basified with ice-cold 20% NaOH, extracted with ether and dried over Na2SO4. Ether was removed and the residue was distilled under vacuum (95° C./30 mmHg). About 91 g of product having formula (VIII) was obtained in a form of a pale yellow liquid. The yield was about 53%.
Quantity
186 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A 71.5% w/w aqueous solution of 1-(3-chloropropyl)pyrrolidine hydrochloride (25 kg) was diluted with water (14 l) and methyl tert-butyl ether (12 l) added. The stirred mixture was basified to pH>11 by addition of 46% w/w aqueous sodium hydroxide solution (6.5 l). The layers were separated and he lower aqueous phase was further extracted with methyl tert-butyl ether (12 l). The combined organic layers were washed with 20% w/w aqueous sodium chloride solution (12.5 kg) to give a solution of 1-(3-chloropropyl)pyrrolidine in methyl tert-butyl ether.
Quantity
25 kg
Type
reactant
Reaction Step One
Name
Quantity
14 L
Type
solvent
Reaction Step One
Quantity
12 L
Type
solvent
Reaction Step One
Quantity
6.5 L
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

1-(3-Chloropropyl)pyrrolidine oxalate (134.8 kg) was suspended in water (226 l) and methyl tert-butyl ether (83.4 kg) added. The stirred mixture was basified to pH>11 by addition of 49% w/w aqueous potassium hydroxide solution (138.9 kg). A line wash of water (22.6 l) was applied. The lower aqueous layer was separated and transferred to a second reactor. The upper organic layer was transferred to 200 l drums. A line wash of methyl tert-butyl ether (16.7 kg) was applied. The aqueous layer was recharged to the original reactor and further extracted with methyl tert-butyl ether (83.4 kg). The lower aqueous layer was discarded. The original organic layer was recharged from the drums. A line wash of methyl tert-butyl ether (16.7 kg) was applied. The combined organic layers were washed with 23% w/w aqueous potassium chloride solution (64.8 kg) to give a solution of 1-(3-chloropropyl)pyrrolidine (83.9 kg) in methyl tert-butyl ether. The required amount of solution can then be used as appropriate.
Quantity
134.8 kg
Type
reactant
Reaction Step One
Quantity
83.4 kg
Type
reactant
Reaction Step Two
Quantity
138.9 kg
Type
reactant
Reaction Step Three
Name
Quantity
226 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1-(3-Chloropropyl)pyrrolidine in the synthesis of cediranib, and why is understanding its reactivity important?

A1: 1-(3-Chloropropyl)pyrrolidine serves as the alkylating agent in the final step of cediranib synthesis. [] This step involves the alkylation of a phenol group within the cediranib precursor molecule, indolphenol (4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7-ol). Understanding the reactivity of 1-(3-Chloropropyl)pyrrolidine is crucial because it directly influences the formation of the desired product and potential impurities. The study revealed that 1-(3-Chloropropyl)pyrrolidine doesn't directly alkylate the phenol. Instead, it undergoes a slow intramolecular cyclization to form an azetidinium ion (4-azoniaspiro[3.4]octane), which acts as the actual alkylating species. [] This finding has significant implications for controlling the reaction conditions to maximize cediranib yield and minimize impurities.

Q2: What evidence supports the formation of the azetidinium ion as the active alkylating agent in this reaction?

A2: The research provides two key pieces of evidence supporting the azetidinium ion's role as the active alkylating agent. 1. Kinetic studies in 1-methyl-2-pyrrolidinone (NMP) demonstrated that the alkylation of indolphenol proceeds much slower than the expected rate for a direct SN2 reaction with 1-(3-Chloropropyl)pyrrolidine. This suggests a more complex mechanism involving a rate-limiting formation of a more reactive intermediate. []2. Isolation and reactivity of the azetidinium ion: Researchers successfully isolated the azetidinium ion as its tetraphenylborate salt. This isolated salt, when reacted with indolphenol, rapidly produced cediranib. [] This finding confirms the azetidinium ion's competency as an intermediate and its ability to efficiently alkylate the phenol to form the desired product.

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